Eudesm-4(15)-ene-3alpha,11-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eudesm-4(15)-ene-3alpha,11-diol is a sesquiterpenoid compound that belongs to the eudesmane family. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their diverse biological activities. This compound is found in various plants and has been studied for its potential medicinal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Eudesm-4(15)-ene-3alpha,11-diol typically involves the isolation of the compound from natural sources such as the flowers of Chrysanthemum indicum . The isolation process includes extraction with solvents like ethanol, followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. large-scale extraction methods involve the use of supercritical fluid extraction or steam distillation to obtain the compound from plant materials.
Analyse Chemischer Reaktionen
Types of Reactions: Eudesm-4(15)-ene-3alpha,11-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as eudesm-4(15)-ene-3alpha,11-dione.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Eudesm-4(15)-ene-3alpha,11-dione.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted eudesmane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Studied for its anti-inflammatory, antibacterial, and antifungal properties.
Industry: Potential use in the development of natural pesticides and fragrances.
Wirkmechanismus
The mechanism of action of Eudesm-4(15)-ene-3alpha,11-diol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and microbial growth. The compound’s structure allows it to interact with cell membranes, leading to changes in cell permeability and function.
Vergleich Mit ähnlichen Verbindungen
Eudesm-4(15)-ene-3alpha,11-diol is unique among eudesmane sesquiterpenoids due to its specific hydroxylation pattern. Similar compounds include:
- 7-epi-eudesm-4(15),11(13)-diene-1beta,3beta-diol
- 7-epi-1beta-hydroxy-beta-eudesmol
- Eudesma-4(15),7-dien-8-one
These compounds share a similar eudesmane skeleton but differ in the position and number of hydroxyl groups, leading to variations in their biological activities and applications .
Eigenschaften
Molekularformel |
C15H26O2 |
---|---|
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
(2R,4aS,7R,8aR)-7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13-,15+/m1/s1 |
InChI-Schlüssel |
LEEZDPXWPYCRRM-COMQUAJESA-N |
Isomerische SMILES |
C[C@@]12CC[C@H](C[C@H]1C(=C)[C@@H](CC2)O)C(C)(C)O |
Kanonische SMILES |
CC12CCC(CC1C(=C)C(CC2)O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.